molecular formula C8H5BrClN B2671539 7-bromo-6-chloro-1H-indole CAS No. 1427439-04-0

7-bromo-6-chloro-1H-indole

Cat. No. B2671539
CAS RN: 1427439-04-0
M. Wt: 230.49
InChI Key: PIVOKDPARKTUGU-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-1H-indole is a biochemical reagent . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .


Molecular Structure Analysis

The molecular structure of 7-bromo-6-chloro-1H-indole consists of a benzene ring fused with a pyrrole ring, with bromine and chlorine substituents . The InChI code for this compound is 1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .


Physical And Chemical Properties Analysis

7-bromo-6-chloro-1H-indole has a molecular weight of 230.49 . It is recommended to be stored at room temperature .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole and its derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up possibilities for the development of new therapeutic agents using 7-bromo-6-chloro-1H-indole and similar compounds.

properties

IUPAC Name

7-bromo-6-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVOKDPARKTUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427439-04-0
Record name 7-bromo-6-chloro-1H-indole
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